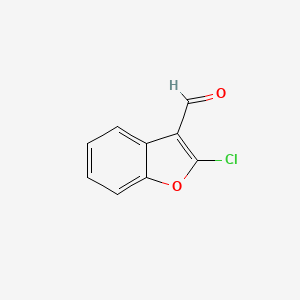

2-Chloro-1-benzofuran-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

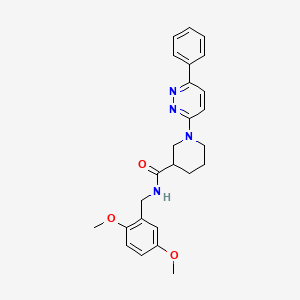

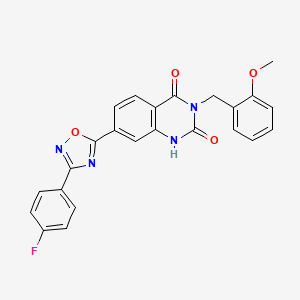

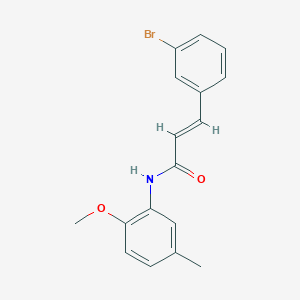

2-Chloro-1-benzofuran-3-carbaldehyde is a chemical compound with the molecular formula C9H5ClO2 . It has a molecular weight of 180.59 . This compound is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . Additionally, reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones can provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H5ClO2/c10-9-7(5-11)6-3-1-2-4-8(6)12-9/h1-5H . This indicates that the compound contains a benzofuran ring with a chlorine atom and a carbaldehyde group attached.Chemical Reactions Analysis

Benzofuran compounds, including this compound, can undergo various chemical reactions. For example, they can participate in oxidative cyclization reactions catalyzed by iodine (III) . They can also undergo hydroalkoxylation reactions catalyzed by indium (III) halides to afford benzo[b]furans . Furthermore, they can be involved in isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization .科学的研究の応用

Synthesis of Novel Heterocycles

Researchers have explored the synthesis of novel heterocycles using precursors related to 2-Chloro-1-benzofuran-3-carbaldehyde. For instance, Mohammed A. Baashen et al. (2017) developed a procedure for synthesizing novel 3-(benzofur-2-yl)pyrazole-based heterocycles, highlighting the versatility of benzofuran derivatives in creating complex molecules with potential biological activities [Mohammed A. Baashen, B. F. Abdel-Wahab, G. El‐Hiti, 2017].

Coordination Reactions and Complex Formation

Benzofuran derivatives also play a significant role in coordination chemistry. S. C. Mojumdar et al. (2009) investigated the synthesis of [1]benzofuro[3,2-c]pyridine and its coordination reactions, leading to complexes with copper and cobalt. These complexes demonstrated high thermal stability, indicating potential applications in materials science [S. C. Mojumdar, P. Šimon, A. Krutošíková, 2009].

Development of Functionalized Benzofurans

The creation of highly functionalized benzofurans is another area of interest. Florian T Schevenels and I. Markó (2012) reported the preparation of such compounds through a base-catalyzed condensation process, demonstrating the chemical versatility and potential applications of benzofuran derivatives in synthesizing biologically active molecules [Florian T Schevenels, I. Markó, 2012].

Antimicrobial and Antitumor Activity

The synthesis of benzofuran derivatives has been linked to the exploration of their biological activities. M. Idrees et al. (2020) synthesized a series of derivatives integrating quinoline, pyrazole, and benzofuran moieties, which were then screened for their antimicrobial activity. This research underscores the potential of benzofuran derivatives in developing new antimicrobial agents [M. Idrees, Y. G. Bodkhe, N. Siddiqui, S. Kola, 2020].

Catalysis and Green Chemistry

The synthesis of benzofuran-fused heterocycles also emphasizes the importance of green chemistry principles. Bo Li et al. (2014) developed a catalyst-free synthesis method for benzofuran-fused pyrido[4,3-d]pyrimidines, showcasing an environmentally friendly approach to constructing complex molecules with potential antitumor activities [Bo Li, Zhizhou Yue, H. Xiang, Linlin Lv, Shan-shan Song, Z. Miao, Chunhao Yang, 2014].

作用機序

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran compounds are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes for 2-Chloro-1-benzofuran-3-carbaldehyde remain to be elucidated.

Result of Action

Benzofuran compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells . The specific effects of this compound on molecular and cellular processes need further investigation.

Action Environment

Factors such as temperature, ph, and presence of other compounds can potentially affect the action of benzofuran compounds .

Safety and Hazards

The safety information for 2-Chloro-1-benzofuran-3-carbaldehyde indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken when handling this compound.

将来の方向性

Benzofuran compounds, including 2-Chloro-1-benzofuran-3-carbaldehyde, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring their biological activities further, developing novel synthetic methods, and investigating their potential applications as drugs .

生化学分析

Biochemical Properties

Benzofuran derivatives have been shown to interact with various enzymes and proteins

Cellular Effects

Benzofuran compounds have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-chloro-1-benzofuran-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-9-7(5-11)6-3-1-2-4-8(6)12-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMCNPQUJWYBDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2819228.png)

![2-Methyl-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B2819234.png)

![N-isobutyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2819235.png)